

Azelaprag: A Meta-Analysis of Clinical and Preclinical Studies

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Compound of Interest

Compound Name: Azelaprag

Cat. No.: B605792

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Azelaprag (formerly AMG 986) is an orally available, small molecule agonist of the apelin receptor (APJ). It is designed to mimic the effects of apelin, an "exerkine" peptide released during exercise that plays a role in metabolism, muscle function, and cardiovascular health.^[1]^[2] This guide provides a comparative meta-analysis of the available clinical and preclinical data for **Azelaprag**, with a focus on its development for obesity and related metabolic conditions.

Preclinical Evaluation

Azelaprag has been evaluated in various preclinical models, primarily focusing on its potential as a monotherapy and in combination with incretin agonists for the treatment of obesity and diabetes.

Key Preclinical Findings in Obesity Models

In mouse models of diet-induced obesity (DIO), **Azelaprag** has demonstrated significant effects on weight management and body composition, particularly when combined with GLP-1/GIP receptor agonists like tirzepatide and semaglutide.

Table 1: Summary of Preclinical Efficacy in Obesity Mouse Models

Treatment Group	Key Outcomes	Reported Efficacy	Citation
Azelaprag + Tirzepatide	Total Weight Loss	Increased to 39%, approximately double that of tirzepatide alone.	[3]
Body Composition & Muscle Function	Restored to the range observed in lean control mice.	[3]	
Azelaprag + Semaglutide	Total Weight Loss	Similar synergistic weight loss observed as with tirzepatide.	[3]
Azelaprag Monotherapy	Body Weight & Composition	Protected against excess weight gain and improved body composition.	[4]
Physical Activity & Energy Expenditure	Increased physical activity and energy expenditure.	[4]	

It is noteworthy that the synergistic weight loss observed in combination therapies was not associated with a further decrease in food intake, suggesting a mechanism related to increased energy expenditure.[3]

Preclinical Studies in Diabetic Obesity Models

Azelaprag has also been assessed in preclinical models of diabetic obesity, showing improvements in glycemic control.

Table 2: Preclinical Glycemic Control in Diabetic Obesity Mouse Models

Study Model	Treatment Group	Key Outcome	Reported Efficacy	Citation
Diet-Induced Obese (DIO) Mice	Azelaprag	A1c Levels	Reduced to levels comparable to lean controls.	[2]
Oral Glucose Tolerance	Improved by 25% relative to vehicle.	[2]		
DIO with Streptozotocin (DIO/STZ)	Azelaprag Monotherapy	A1c Reduction	1.2% reduction (from 6.7% to 5.5%).	[2]
Tirzepatide Monotherapy	A1c Reduction	1.3% reduction (from 6.7% to 5.4%).	[2]	
Azelaprag + Tirzepatide	A1c Reduction	2.1% reduction (from 6.9% to 4.8%).	[2]	

Experimental Protocols

Detailed experimental protocols for the preclinical studies are not fully available in the public domain. However, based on the provided information, the following methodologies were employed:

- **Animal Models:** Diet-induced obese (DIO) mice were used to model obesity.[3] A more severe model of diabetic obesity combined DIO with low doses of streptozotocin (DIO/STZ) to impair β -cell function.[2]
- **Drug Administration:** **Azelaprag** was administered orally.[2] In combination studies, it was given alongside subcutaneously injected incretin agonists.
- **Key Parameters Measured:** Body weight, body composition, muscle function, food intake, A1c levels, and oral glucose tolerance tests (OGTT) were assessed.[2][3]

Clinical Development

Azelaprag has undergone several Phase 1 trials and one notable Phase 2 trial, which was unfortunately discontinued.

Phase 1b Study in Healthy Volunteers

A Phase 1b trial investigated the effect of **Azelaprag** on muscle metabolism in healthy older volunteers under conditions of bed rest.

Table 3: Phase 1b Clinical Trial in Healthy Older Volunteers

Study Population	Intervention	Key Outcomes	Citation
Healthy older volunteers (aged 65+)	10 days of bed rest	Promoted muscle metabolism, prevented muscle atrophy, and maintained resting energy expenditure and cardiorespiratory fitness.	[1][2]

Quantitative data from this study are not publicly available. Across seven Phase 1 trials, **Azelaprag** was reported to be well-tolerated in over 240 subjects.[2]

Phase 2 STRIDES Trial in Obesity

The STRIDES trial was a randomized, double-blind, placebo-controlled Phase 2 study designed to evaluate the efficacy and safety of **Azelaprag** in combination with tirzepatide for obesity in adults aged 55 and older.[5]

Table 4: Design of the Discontinued Phase 2 STRIDES Trial

Parameter	Description	Citation
Trial Name	STRIDES	[5]
Phase	2	[5]
Population	~220 obese individuals aged 55 years and older.	[5]
Intervention Arms	- Azelaprag (300 mg once or twice daily) + Tirzepatide (5 mg once weekly) - Placebo + Tirzepatide (5 mg once weekly) - Azelaprag monotherapy	[6]
Primary Endpoint	Mean percent change in body weight at 24 weeks.	[5]
Status	Discontinued	[6]

Discontinuation of the STRIDES Trial

In December 2024, BioAge Labs announced the discontinuation of the STRIDES trial due to safety concerns.[6]

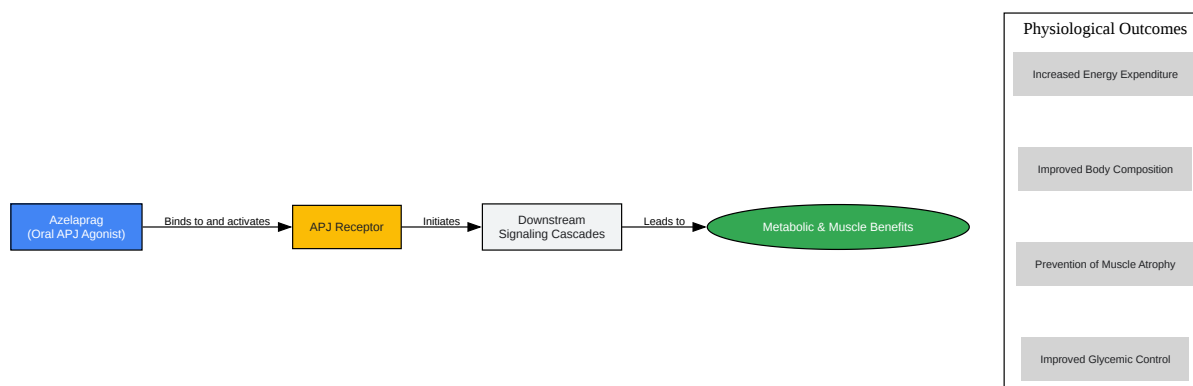
Table 5: Safety Findings Leading to STRIDES Trial Discontinuation

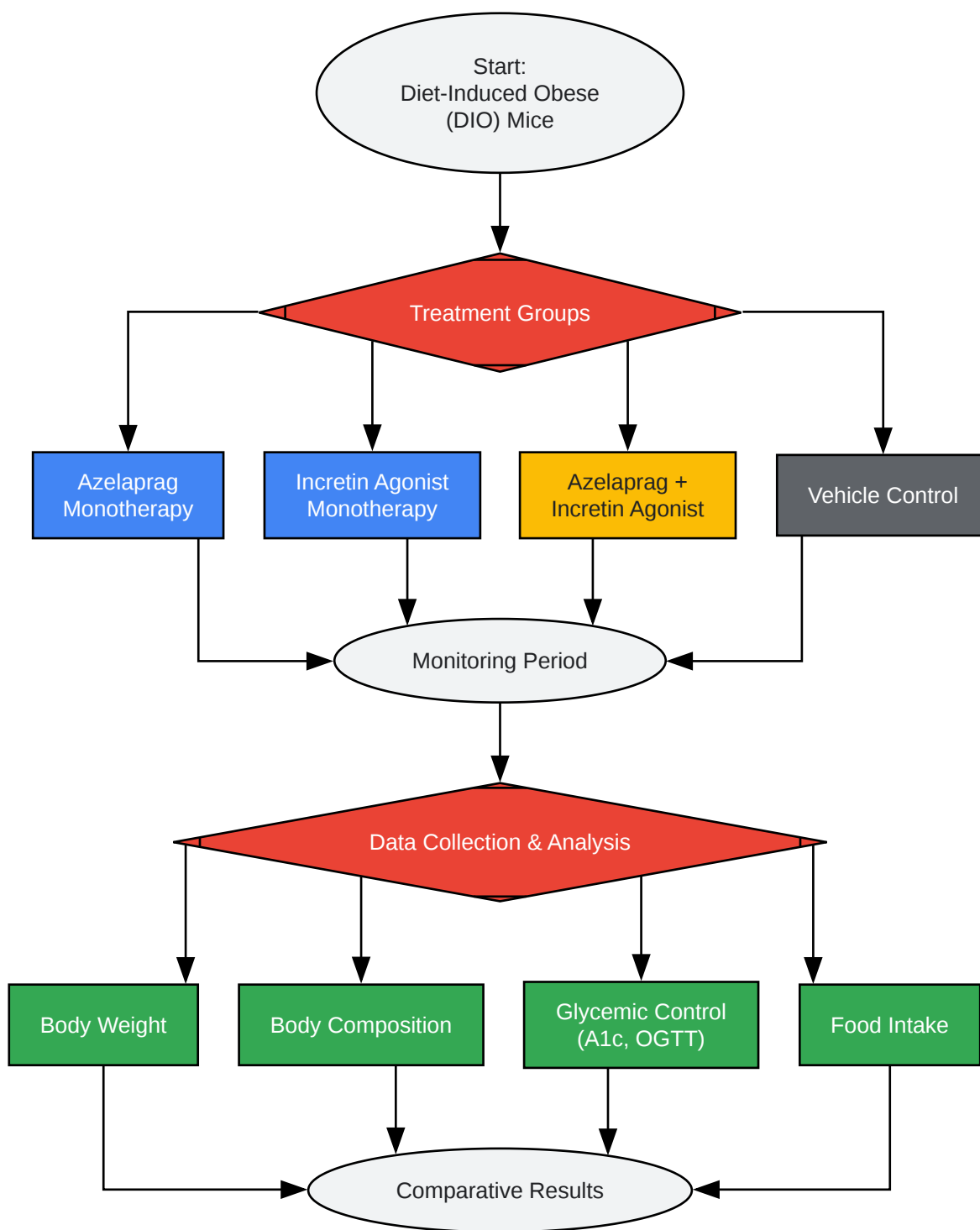
Safety Concern	Incidence	Details	Citation
Liver Transaminitis	11 out of 204 enrolled subjects in the Azelaprag treatment groups.	Elevations were observed without clinically significant symptoms. No transaminase elevations were observed in the tirzepatide-only group.	[6][7]

BioAge Labs has stated their intention to analyze the available clinical data from all enrolled subjects.[\[6\]](#)

Mechanism of Action: The Apelin Signaling Pathway

Azelaprag functions as an agonist for the APJ receptor, which is the endogenous receptor for apelin. The binding of **Azelaprag** to APJ is intended to trigger downstream signaling cascades that mimic the physiological benefits of exercise.





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